Gallium arsenide

Catalog No.
S589098
CAS No.
1303-00-0
M.F
GaAs
AsGa
M. Wt
144.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium arsenide

CAS Number

1303-00-0

Product Name

Gallium arsenide

IUPAC Name

gallanylidynearsane

Molecular Formula

GaAs
AsGa

Molecular Weight

144.64 g/mol

InChI

InChI=1S/As.Ga

InChI Key

JBRZTFJDHDCESZ-UHFFFAOYSA-N

SMILES

[Ga]#[As]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
<1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid
In water, <1 mg/ml @ 20 °C

Synonyms

GaAs, gallium arsenate, gallium arsenide

Canonical SMILES

[Ga]#[As]

High-Frequency Electronics

  • Microwave and Millimeter-wave Applications: GaAs transistors operate at significantly higher frequencies (> 100 GHz) compared to silicon counterparts, making them ideal for applications like radio frequency communication systems, radar, and high-speed data transmission .
  • Monolithic Microwave Integrated Circuits (MMICs): Due to its ability to integrate multiple electronic components on a single chip, GaAs is crucial for developing MMICs used in satellite communication, radar systems, and wireless communication devices .

Optoelectronics

  • Light-emitting diodes (LEDs) and Laser diodes: GaAs, being a direct bandgap semiconductor, efficiently converts electrical energy into light. This property makes it a vital material for LEDs used in displays, sensors, and illumination, and laser diodes employed in optical communication, medical diagnostics, and material processing .

Solar Cells

  • High-efficiency Solar Cells: GaAs solar cells offer superior efficiency compared to conventional silicon cells, especially in concentrated sunlight conditions. This makes them suitable for applications like space exploration (e.g., rovers, satellites) and high-performance solar panels .

Other Research Applications

  • Substrates for Epitaxial Growth: GaAs serves as a substrate for depositing other III-V semiconductors like indium gallium arsenide (InGaAs) and aluminum gallium arsenide (AlGaAs), enabling research on novel electronic and photonic devices .
  • Radiation-hard Materials: GaAs exhibits superior resistance to radiation damage compared to silicon, making it a valuable material for research in space electronics and high-energy physics experiments .

Gallium arsenide is a binary compound composed of gallium and arsenic, represented by the chemical formula GaAs. It is classified as a III-V direct band gap semiconductor, which means it possesses unique electronic properties that allow it to efficiently emit light and conduct electricity. Gallium arsenide crystallizes in the zinc blende structure, characterized by a tetrahedral coordination of its constituent atoms. This compound exhibits a direct band gap of approximately 1.42 electron volts at room temperature, making it particularly suitable for optoelectronic applications such as laser diodes and light-emitting diodes.

GaAs is considered a toxic material due to the presence of arsenic.

  • Toxicity: Inhalation or ingestion of GaAs dust can cause serious health problems. Proper safety protocols like wearing gloves, respirators, and eye protection are crucial when handling GaAs.
  • Flammability: GaAs is not flammable but can react with strong oxidizing agents.
  • Reactivity: GaAs can react with acids and bases to release toxic arsine gas.
, particularly with acids and in the presence of heat. Notably, when gallium arsenide reacts with concentrated hydrochloric acid, it produces arsine gas, a highly toxic compound. The reaction mechanism involves active sites on the gallium arsenide surface that initiate the formation of arsine gas through the absorption of ions or oxygen from the solution, which can inhibit this reaction under certain conditions .

Other significant reactions include:

  • Oxidation: Gallium arsenide oxidizes in air, leading to degradation of its semiconductor properties. The native oxide formed is a mixture of gallium and arsenic oxides.
  • Hydrolysis: Gallium arsenide reacts with steam and acids to form various gallium salts and arsenic acids .

Gallium arsenide can be synthesized through several methods:

  • Vertical Gradient Freeze Process: This industrial method involves cooling a molten mixture of gallium and arsenic to form single crystals.
  • Bridgman-Stockbarger Technique: In this method, vaporized gallium and arsenic react within a furnace, depositing on a cooler seed crystal.
  • Liquid Encapsulated Czochralski Growth: Used for producing high-purity single crystals with semi-insulating properties.
  • Metal-Organic Chemical Vapor Deposition: Involves reactions between trimethylgallium and arsine to produce thin films.
  • Molecular Beam Epitaxy: A technique where gallium and arsenic are deposited layer by layer onto a substrate to create thin films .

Gallium arsenide is widely used in various applications due to its semiconductor properties:

  • Optoelectronics: Employed in laser diodes, light-emitting diodes, and infrared devices.
  • Solar Cells: Utilized in high-efficiency solar panels due to its superior light absorption capabilities.
  • Microwave Frequency Integrated Circuits: Essential for high-frequency applications such as satellite communications and radar systems.
  • Substrate Material: Acts as a substrate for other III-V semiconductors like indium gallium arsenide .

Studies have focused on the interactions between gallium arsenide and various chemical agents to understand its reactivity and stability under different conditions. For instance, research into the surface chemistry has revealed how adsorbed species can affect its electronic properties and reactivity. Additionally, investigations into passivation techniques have shown that layers such as zinc selenide can enhance the stability of gallium arsenide surfaces against oxidation .

Gallium arsenide shares similarities with other III-V semiconductors but exhibits unique properties that distinguish it from these compounds:

CompoundBand Gap (eV)Crystal StructureMelting Point (°C)Density (g/cm³)
Gallium Arsenide1.42Zinc Blende12405.3176
Indium Phosphide1.34Zinc Blende10704.79
Gallium Nitride3.39Wurtzite>12506.1
Indium Gallium Arsenide1.42 - 1.55Zinc Blende1200~5.7

Gallium arsenide's direct band gap makes it particularly effective for optoelectronic applications compared to other semiconductors like silicon, which has an indirect band gap .

Liquid Encapsulated Czochralski (LEC) Method

The LEC technique has been instrumental in producing large-diameter GaAs crystals with reduced dislocation densities. By encapsulating the melt in a boron oxide (B₂O₃) layer, volatile arsenic loss is minimized, enabling stable growth under high-pressure inert gas environments. Key parameters such as seed crystal perfection, melt stoichiometry (slightly arsenic-rich), and thermal gradient control (10–20°C/cm) have been optimized to yield 3-inch diameter semi-insulating GaAs substrates with dislocation densities as low as 6,000 cm⁻² [1]. For instance, undoped LEC-grown GaAs exhibits resistivities exceeding 10⁷ Ω·cm, making it suitable for microwave devices and radiation-hardened solar cells [1].

ParameterOptimal ValueDislocation Density (cm⁻²)
Melt StoichiometryAs-rich6,000–10,000
Ambient Pressure60–80 atm8,000–12,000
B₂O₃ Layer Thickness10–15 mm<10,000

Vertical Bridgman (VB) Method

The modified vertical Bridgman method employs a sealed quartz ampoule to suppress arsenic volatilization, enabling growth at near-atmospheric pressure [2]. By maintaining a low temperature gradient (~10°C/cm) at the solid-liquid interface and a growth rate of 0.1–0.6 mm/hr, 25 mm diameter GaAs crystals with reduced twinning and uniform electrical properties are achieved [2]. This method is particularly advantageous for producing low-stress substrates for infrared photodetectors.

Vertical Gradient Freezing (VGF) Method

VGF growth utilizes controlled cooling of a sealed crucible to produce 2-inch GaAs crystals with dislocation densities of 2–6 × 10³ cm⁻², which can be further reduced to 0–1,000 cm⁻² through indium doping (0.6 at% InAs) [3]. The low thermal gradients (<10°C/cm) inherent to VGF minimize thermoelastic stress, resulting in semi-insulating material (ρ > 10⁷ Ω·cm) with reduced deep-level defects like EL2 (concentration < 10¹⁴ cm⁻³) [3].

Epitaxial Growth Techniques

Molecular Beam Epitaxy (MBE)

MBE enables atomic-layer precision in GaAs epitaxy, with growth rates of 1–3 Å/s at substrate temperatures of ~630°C [4]. Ultrahigh vacuum conditions (<10⁻¹⁰ Torr) and purified arsenic sources yield films with background impurity concentrations below 10¹³ cm⁻³ and electron mobilities exceeding 3 × 10⁵ cm²/V·s at 42 K [4]. The technique’s in-situ monitoring via reflection high-energy electron diffraction (RHEED) ensures atomically smooth interfaces, critical for quantum well lasers and high-electron-mobility transistors.

Metalorganic Chemical Vapor Deposition (MOCVD)

Reduced-pressure MOCVD (0.1 atm) enhances GaAs purity by minimizing carbon incorporation from trimethylgallium (TMGa) precursors [5]. At 77 K, electron mobilities reach 105,000 cm²/V·s, compared to 90,000 cm²/V·s under atmospheric conditions [5]. Impurity analysis identifies carbon, silicon, and zinc as dominant contaminants, necessitating advanced source-material purification.

Liquid Phase Epitaxy (LPE)

LPE-grown GaAs epitaxial layers exhibit exceptional surface morphology (RMS roughness < 0.5 nm) and uniformity (±2% thickness variation), making them ideal for infrared LEDs [6]. By precisely controlling the cooling rate (0.1–0.5°C/min) and melt supersaturation, defect-free p-n junctions with sharp interfaces (transition width < 10 nm) are fabricated [6].

Advanced Fabrication Processes

GaAs Wafer Production

Post-growth processing involves mechanical polishing (alumina abrasives), chemical-mechanical planarization (CMP) with bromine-methanol solutions, and defect-selective etching (AB etchant: HF:H₂O₂:H₂O) to achieve surface roughness < 0.2 nm [7]. Large-diameter wafers (150–200 mm) are patterned via deep-UV lithography (λ = 193 nm) with critical dimensions down to 50 nm [7].

Thin Film Technologies

MBE and MOCVD enable the deposition of GaAs thin films (thickness 50–500 nm) for heterostructure devices. For example, GaAs/AlGaAs superlattices grown by MBE exhibit interfacial abruptness < 1 monolayer, enabling terahertz-frequency resonant tunneling diodes [4].

Nanoscale Fabrication Methods

Electron-beam lithography combined with reactive ion etching (Cl₂/Ar plasma) produces GaAs nanowires (diameter 20–50 nm) with aspect ratios > 100:1 [7]. These nanostructures exhibit quantized conductance steps at cryogenic temperatures, demonstrating potential for single-electron transistors.

Substrate Engineering

GaAs-on-Silicon Integration

Heteroepitaxial growth of GaAs on silicon substrates is achieved using intermediate buffer layers (e.g., Ge/Si) to mitigate lattice mismatch (~4.1%) [8]. Imec’s demonstration of wafer-scale GaAs lasers on silicon (300 mm wafers) showcases threading dislocation densities < 10⁶ cm⁻², enabling photonic-integrated circuits [8].

Buffer Layer Technologies

Graded AlGaAs buffer layers (thickness 1–2 μm) reduce dislocation densities in GaAs/Si heterostructures by 90% through strain relaxation mechanisms [8]. X-ray diffraction (XRD) analysis confirms full-width-at-half-maximum (FWHM) values < 200 arcsec for (004) reflections, indicating high crystal quality.

Strain Management Techniques

Compositionally graded InGaAs layers and patterned substrates (pitched at 500 nm) accommodate thermal expansion coefficient disparities (Δα = 2.6 × 10⁻⁶ K⁻¹) between GaAs and silicon, minimizing wafer bowing (< 10 μm over 150 mm wafers) [8]. Finite-element modeling optimizes stress distribution, enabling crack-free epitaxial growth.

Physical Description

Gallium arsenide appears as dark gray crystals with a metallic greenish-blue sheen or gray powder. Melting point 85.6°F (29.78°C).
Dark gray crystals with a metallic greenish-blue sheen or gray powder.

Color/Form

Cubic crystals, dark gray with metallic sheen
Gray cubic crystals

Density

5.31 at 77 °F (NTP, 1992)
5.3176 @ 25 °C
5.31

Odor

Garlic odor when moistened

Melting Point

2260 °F (NTP, 1992)
1238 °C
2260°F

UNII

27FC46GA44

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

1303-00-0

Wikipedia

Gallium(III) arsenide
Gallium arsenide
Gallium_arsenide

Use Classification

Fire Hazards -> Carcinogens, Reactive - 2nd degree

Methods of Manufacturing

...by passing mixture of hydrogen and arsenic vapor over Ga(III) oxide @ 600 °C: Goldschmidt, Skr Akad Oslo 1926, 8, 34, 100. Simplified procedure: Juza, Schulz, Z Anorg Allgem Chem 275, 65 (1954); Minden, Sylvania Technologist 11, 1, 19(Jan 1958). Vapor phase crystal growth: McAleer et al, J Electrochem Soc 108, 1168 (1961)
Obtained by the reaction of GaCl3 on As2O3 @ 800 °C

General Manufacturing Information

Gallium arsenide (GaAs): ACTIVE
Gallium arsenide single crystals have been grown by the Czochralski technique and by the floating zone method. Extensive twinning occurs.

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Dates

Modify: 2023-08-15

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